molecular formula C10H6ClI B3055193 1-Chloro-4-iodonaphthalene CAS No. 6334-37-8

1-Chloro-4-iodonaphthalene

Cat. No.: B3055193
CAS No.: 6334-37-8
M. Wt: 288.51 g/mol
InChI Key: UFDGEFUTYSMTPD-UHFFFAOYSA-N
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Description

1-Chloro-4-iodonaphthalene is an organic compound with the molecular formula C10H6ClI It is a derivative of naphthalene, where one hydrogen atom is replaced by a chlorine atom and another by an iodine atom

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-4-iodonaphthalene can be synthesized through several methods. One common approach involves the halogenation of naphthalene. The process typically starts with the chlorination of naphthalene to form 1-chloronaphthalene, followed by iodination to yield this compound. The reaction conditions often require the presence of a catalyst and controlled temperatures to ensure selective halogenation.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors to maintain consistent reaction conditions and minimize by-products. The use of advanced catalysts and solvents can further enhance the selectivity and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-4-iodonaphthalene undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions, where the chlorine or iodine atom is replaced by another electrophile.

    Nucleophilic Aromatic Substitution: The presence of halogen atoms makes it susceptible to nucleophilic aromatic substitution, especially under conditions that favor the formation of a Meisenheimer complex.

    Cross-Coupling Reactions: It can undergo cross-coupling reactions such as the Suzuki-Miyaura coupling, where the iodine atom is replaced by a different organic group using palladium catalysts.

Common Reagents and Conditions:

    Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., chlorine, bromine) and strong acids (e.g., sulfuric acid).

    Nucleophilic Aromatic Substitution: Strong nucleophiles such as alkoxides or amines are used under basic conditions.

    Cross-Coupling Reactions: Palladium catalysts and organoboron reagents are typically employed.

Major Products:

    Electrophilic Aromatic Substitution: Products include various substituted naphthalenes.

    Nucleophilic Aromatic Substitution: Products include naphthalenes with nucleophilic groups replacing the halogens.

    Cross-Coupling Reactions: Products include biaryl compounds and other complex organic molecules.

Scientific Research Applications

1-Chloro-4-iodonaphthalene has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds through cross-coupling reactions.

    Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-chloro-4-iodonaphthalene in chemical reactions involves the activation of the aromatic ring through the presence of halogen atoms. These atoms influence the electron density of the ring, making it more reactive towards electrophiles or nucleophiles. In cross-coupling reactions, the iodine atom serves as a leaving group, facilitating the formation of new carbon-carbon bonds through palladium-catalyzed processes.

Comparison with Similar Compounds

    1-Iodonaphthalene: Similar in structure but lacks the chlorine atom, making it less versatile in certain reactions.

    1-Chloronaphthalene: Lacks the iodine atom, which limits its use in cross-coupling reactions.

    2-Chloro-1-iodonaphthalene: Another isomer with different reactivity due to the position of the halogen atoms.

Uniqueness: 1-Chloro-4-iodonaphthalene is unique due to the presence of both chlorine and iodine atoms, which provide a balance of reactivity and stability. This dual halogenation allows for a wider range of chemical transformations and applications compared to its mono-halogenated counterparts.

Properties

IUPAC Name

1-chloro-4-iodonaphthalene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClI/c11-9-5-6-10(12)8-4-2-1-3-7(8)9/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFDGEFUTYSMTPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2I)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClI
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40282464
Record name 1-chloro-4-iodonaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40282464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6334-37-8
Record name NSC26047
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26047
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-chloro-4-iodonaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40282464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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